Ethyl 2-(methyl(pyridin-2-yl)amino)acetate

Description

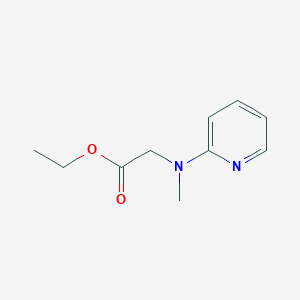

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-[methyl(pyridin-2-yl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)8-12(2)9-6-4-5-7-11-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJEMCRRHGXYEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592779 | |

| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249006-32-3 | |

| Record name | Ethyl N-methyl-N-pyridin-2-ylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methyl(pyridin-2-yl)amino)acetate typically involves the esterification of pyridine derivatives. One common method is the reaction of pyridine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, forming the desired ester .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methyl(pyridin-2-yl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of Ethyl 2-(methyl(pyridin-2-yl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

(a) Ethyl 2-(Pyridin-2-yl)Glycinate (CAS 55243-15-7)

- Structure: Differs by replacing the methylamino group with a primary amino group.

- This compound is used in peptide synthesis .

- Biological Relevance: Amino derivatives often exhibit enhanced solubility compared to methylamino analogues, impacting pharmacokinetics.

(b) Ethyl 2-[(Phenylsulfonyl)(2-Pyridinyl)Amino]Acetate (CAS 108838-88-6)

- Structure : Incorporates a phenylsulfonyl group instead of methyl.

- Properties : The sulfonyl group enhances electrophilicity and stability against hydrolysis. Such compounds are explored as enzyme inhibitors due to sulfonamide’s affinity for active sites .

- Synthesis: Requires sulfonation steps, increasing synthetic complexity compared to the methylamino target compound.

(c) Ethyl 2-(6-((tert-Butoxycarbonyl)Amino)Pyridin-2-yl)Acetate (CAS 408365-87-7)

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group on the pyridine ring.

- Applications : The Boc group facilitates temporary protection in multi-step syntheses, commonly used in drug discovery .

- Stability: Boc protection improves stability under acidic conditions, unlike the methylamino group, which may protonate in similar environments.

Thioether and Thiosemicarbazone Derivatives

(a) Ethyl 2-(Pyrimidin-2-ylthio)Acetate

- Structure: Replaces the pyridine ring with pyrimidine and substitutes the amino group with a thioether.

- Reactivity : The thioether linkage increases susceptibility to oxidation, forming sulfoxides or sulfones, which alters electronic properties .

- Applications : Used in heterocyclic chemistry for constructing fused ring systems.

(b) Ethyl 2-(2-(Pyridin-2-ylmethylene)Hydrazinecarbothioamido)Acetate (HL1)

- Structure : Integrates a thiosemicarbazone moiety, enabling metal coordination.

- Biological Activity: Demonstrates antioxidant properties (ABTS assay) superior to Trolox, attributed to the thiosemicarbazone’s radical-scavenging ability.

Ester Derivatives with Diverse Substituents

(a) Ethyl 2-Phenylacetoacetate (CAS 5413-05-8)

- Structure : Lacks the pyridine ring, substituting it with a phenyl group.

- Applications: Serves as a precursor in the synthesis of β-keto esters for fragrances and pharmaceuticals.

(b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate

- Structure : Combines pyrimidine and thietane rings.

- Synthesis : Prepared via nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate with 2-chloromethylthiirane. The thietane ring introduces conformational constraints, affecting molecular interactions .

Key Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

Ethyl 2-(methyl(pyridin-2-yl)amino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and various research applications associated with this compound.

This compound exhibits various biochemical interactions that influence enzyme activity and cellular metabolism. It has been shown to interact with metabolic enzymes, potentially acting as either an inhibitor or an activator. The compound's structural characteristics allow it to modulate cell signaling pathways and gene expression, leading to significant cellular effects.

Key Features:

- Interactions : Influences enzyme activity by binding to specific sites.

- Metabolic Pathways : Engages with enzymes and cofactors, affecting metabolic flux.

- Transport Mechanisms : Interacts with cellular transporters for effective distribution within tissues.

Cellular Effects

The compound has demonstrated the ability to affect various cell types through modulation of cellular processes:

- Cell Signaling : Alters pathways that regulate cell growth and apoptosis.

- Gene Expression : Influences transcription factors leading to changes in protein synthesis.

- Toxicity Profiles : Exhibits dose-dependent effects; lower doses may enhance cellular functions while higher doses can induce toxicity.

The molecular mechanism underlying the biological activity of this compound involves its interaction with biomolecules at a molecular level. It can bind to specific sites on proteins or enzymes, leading to inhibition or activation of their functions. This mechanism is crucial for its potential therapeutic applications.

Antimicrobial Activity

Studies have indicated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies show that it can induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The compound's ability to inhibit key signaling pathways involved in cancer progression has been documented.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(pyridin-2-yl)amides | Antimicrobial, Anticancer | Similar core structure |

| 2-(Pyridin-2-yl) pyrimidine derivatives | Antiviral, Anticancer | Broader pharmacological profile |

| This compound | Antimicrobial, Anticancer | Distinct ester group enhances reactivity |

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(methyl(pyridin-2-yl)amino)acetate, and how are reaction conditions optimized?

Methodological Answer:

The compound can be synthesized through multi-step pathways involving pyridine derivatives. A typical approach includes:

- Nucleophilic substitution or condensation reactions between pyridine precursors (e.g., 6-methylpyridine-2-carboxylic acid) and ethyl esters under acidic catalysis (e.g., sulfuric acid) .

- Amide bond formation using coupling agents like EDCI or HOBt in solvents such as dichloromethane or THF, followed by esterification .

Optimization involves adjusting temperature (e.g., reflux for 12–24 hours), catalyst concentration , and solvent polarity to maximize yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyridinyl protons at δ 7.5–8.5 ppm) and ester carbonyl signals (~δ 170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 209.1 for CHNO) .

- HPLC/GC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: How is X-ray crystallography applied to determine its structure?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL refines the structure by:

- Indexing diffraction data to determine unit cell parameters.

- Using direct methods (e.g., SHELXT ) for phase determination .

- Refinement cycles to optimize bond lengths, angles, and thermal displacement parameters .

Example: Pyridinyl nitrogen geometry (sp hybridization) and ester group planarity are validated via electron density maps .

Advanced: How do electronic effects of substituents influence its reactivity in nucleophilic reactions?

Methodological Answer:

The pyridinyl ring’s electron-withdrawing nature and methylamino group’s electron-donating effects create regioselectivity in reactions. For example:

- Electrophilic aromatic substitution favors positions para to the methylamino group due to resonance stabilization .

- Hydrolysis kinetics of the ester moiety are slowed by electron-donating substituents, as shown in analogs like Ethyl 2-(4-aminopyridin-2-yl)-2-cyanoacetate .

Computational studies (DFT) model charge distribution to predict reactive sites .

Advanced: How to resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer:

Discrepancies (e.g., variable H NMR shifts) arise from impurities or tautomerism. Strategies include:

- 2D NMR (COSY, HSQC) to confirm spin systems and rule out impurities .

- Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in esters) .

- X-ray crystallography as a definitive structural validation tool .

Advanced: How can computational methods predict its interactions with biological targets?

Methodological Answer:

- Molecular docking (AutoDock, Schrödinger) models binding to enzymes (e.g., kinases) by simulating hydrogen bonds between the pyridinyl nitrogen and active-site residues .

- MD simulations assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models correlate substituent electronic parameters (Hammett σ) with inhibitory activity in analogs .

Advanced: How to design comparative studies with structural analogs to assess bioactivity?

Methodological Answer:

- Library design : Synthesize analogs with substitutions at the pyridinyl ring (e.g., chloro, amino, nitro groups) .

- Biological assays : Measure IC against target enzymes (e.g., acetylcholinesterase) and compare with controls.

- Data analysis : Use ANOVA to identify statistically significant activity differences. For example, methylamino analogs show 3-fold higher activity than chloro-substituted derivatives due to enhanced hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.